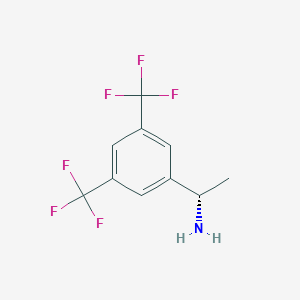

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

概要

説明

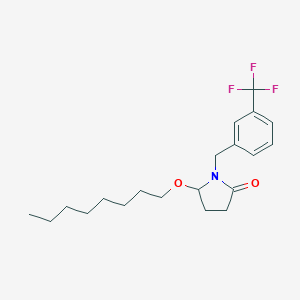

The compound “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine” is a derivative of "3,5-Bis(trifluoromethyl)aniline" . The “3,5-Bis(trifluoromethyl)phenyl” motif is used extensively in H-bond catalysts .

Synthesis Analysis

The synthesis of related compounds has been reported. For example, “3,5-Bis(trifluoromethyl)aniline” was used in the synthesis of “N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline”, a Schiff’s base .科学的研究の応用

Biocatalytic Synthesis of Chiral Intermediates

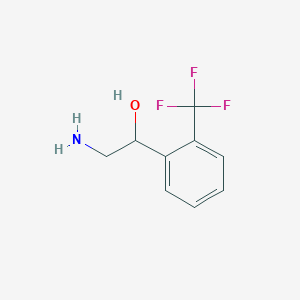

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is an essential chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers. A study demonstrated its efficient synthesis via a bienzyme cascade system combining R-ω-transaminase and alcohol dehydrogenase. This method achieved a product with an enantiomeric excess greater than 99.9%, showcasing a significant advancement in the biocatalytic production of chiral amines (Yuan Lu et al., 2022).

Material Science Applications

In material science, the compound has been involved in the synthesis and characterization of novel aromatic tetraamines leading to the development of fluorinated aromatic polybenzimidazopyrrolones. These materials exhibit excellent thermal stability and resistance to alkaline hydrolysis, making them valuable in various industrial applications (Liming Tao et al., 2014).

Pharmaceutical Synthesis

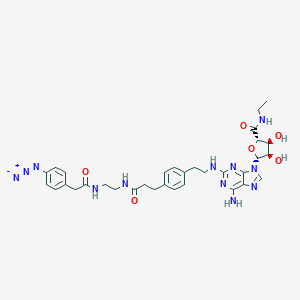

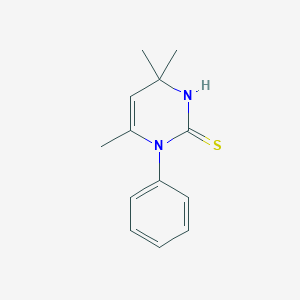

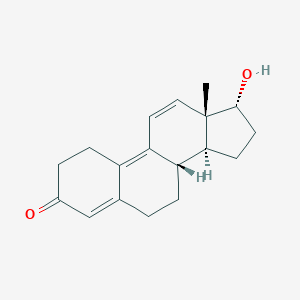

Furthermore, (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine has been used in the synthesis of Aprepitant, an NK(1) receptor antagonist. An innovative approach involving a crystallization-induced diastereoselective transformation yielded the targeted clinical candidate with high efficiency, illustrating the compound's pivotal role in advancing pharmaceutical synthesis technologies (K. Brands et al., 2003).

Biocatalytic Reduction for Pharmaceutical Intermediates

The compound also serves as a key intermediate in the synthesis of pharmaceuticals like Aprepitant, showcasing the utility of microbial and enzymatic biocatalysis. For instance, Trichoderma asperellum and Leifsonia xyli have been identified as effective biocatalysts for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, producing high yields of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a valuable chiral building block (Jun Li et al., 2013).

特性

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWEAYXWZFSSK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363693 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | |

CAS RN |

127733-40-8 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

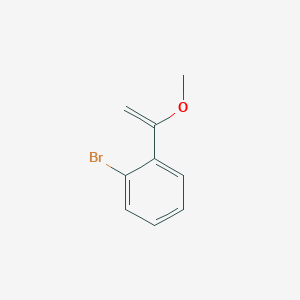

Synthesis routes and methods I

Procedure details

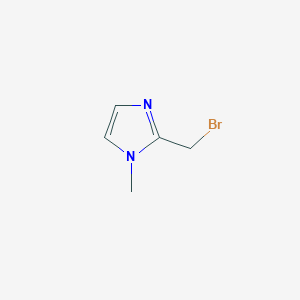

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。